molecular formula C24H23N5O3 B2395390 N-(furan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251582-86-1

N-(furan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2395390
CAS No.: 1251582-86-1
M. Wt: 429.48
InChI Key: OUNUUYIJAQQZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that features a thiomorpholine ring, a pyrazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiomorpholine and pyrazine intermediates, which are then coupled through a thioether linkage. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiomorpholine and pyrazine rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyrazine ring can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiomorpholine and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[(3-morpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    Methyl 2-({[(3-piperazin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate: Similar structure but with a piperazine ring instead of a thiomorpholine ring.

Uniqueness

N-(furan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in unique interactions and reactions, potentially enhancing the compound’s bioactivity and stability.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c30-23(26-16-19-8-5-15-31-19)18-10-13-29(14-11-18)22-20(9-4-12-25-22)24-27-21(28-32-24)17-6-2-1-3-7-17/h1-9,12,15,18H,10-11,13-14,16H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNUUYIJAQQZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.